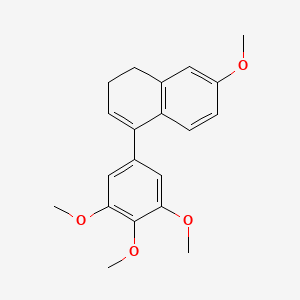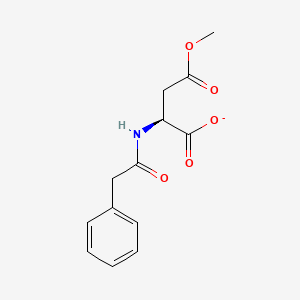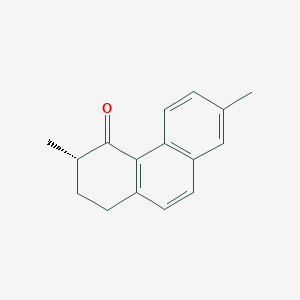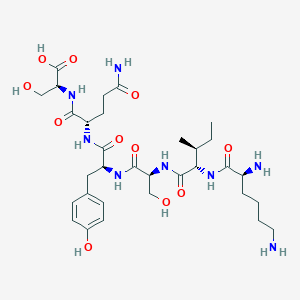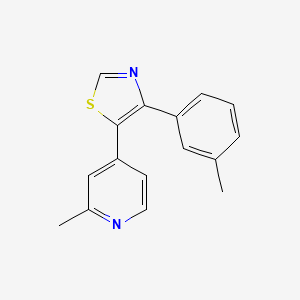![molecular formula C14H23ClO4Si B14255784 Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol CAS No. 388610-30-8](/img/structure/B14255784.png)
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol is a complex organic compound that combines the properties of acetic acid, a common carboxylic acid, with a silyl ether and a methoxyphenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol typically involves multiple steps, starting with the preparation of the silyl ether and methoxyphenol intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the silylation process might involve the use of chlorodimethylsilane in the presence of a base such as triethylamine, while the methoxyphenol group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The silyl ether group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the silyl ether group can produce the corresponding alcohol.
Applications De Recherche Scientifique
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, the phenolic group can act as an antioxidant by scavenging free radicals, while the silyl ether group can enhance the compound’s stability and solubility. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to be modified for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;4-[3-[dimethylsilyl]propyl]-2-methoxyphenol: Lacks the chloro group, which may affect its reactivity and applications.
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-phenol: Lacks the methoxy group, which may influence its solubility and biological activity.
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-hydroxyphenol: Has a hydroxyl group instead of a methoxy group, which can alter its chemical properties and reactivity.
Uniqueness
Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and solubility. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
388610-30-8 |
|---|---|
Formule moléculaire |
C14H23ClO4Si |
Poids moléculaire |
318.87 g/mol |
Nom IUPAC |
acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H19ClO2Si.C2H4O2/c1-15-12-9-10(6-7-11(12)14)5-4-8-16(2,3)13;1-2(3)4/h6-7,9,14H,4-5,8H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
GJPVSPIERMXDNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=C(C=CC(=C1)CCC[Si](C)(C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


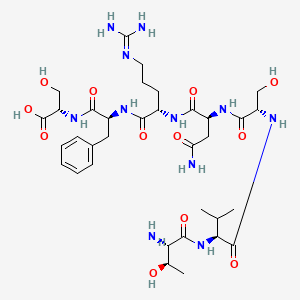

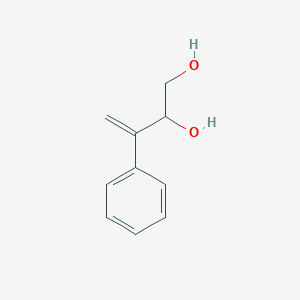
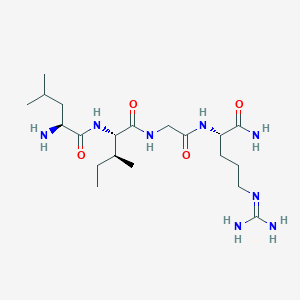

![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
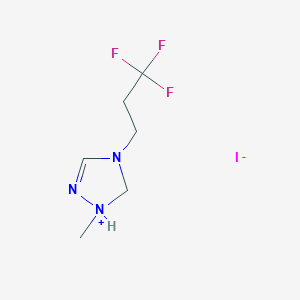
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
